Ciprofloxacin Hydrochloride

Descripción general

Descripción

El ciploxacino clorhidrato hidratado es un antibiótico fluoroquinolónico ampliamente utilizado para tratar diversas infecciones bacterianas. Es conocido por su actividad antibacteriana de amplio espectro, eficaz contra bacterias grampositivas y gramnegativas. El compuesto es una forma hidratada de ciploxacino clorhidrato, que mejora su solubilidad y estabilidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ciploxacino clorhidrato hidratado implica la reacción del ácido 6-fluoro-7-cloro-1-ciclopropil-4-oxo-1,4-dihidroquinolina-3-carboxílico con piperazina en presencia de un catalizador en un disolvente orgánico . La reacción se lleva a cabo típicamente a temperaturas elevadas para asegurar la conversión completa.

Métodos de producción industrial: En entornos industriales, la síntesis se optimiza para obtener un alto rendimiento y pureza. El proceso incluye pasos como el ajuste del pH, la filtración y la cristalización. Por ejemplo, el compuesto húmedo se calienta a 50-55°C, y el pH se ajusta utilizando ácido acético. Se añaden carbón activado y EDTA para eliminar las impurezas, seguido de filtración y ajuste del pH con hidróxido de sodio .

Análisis De Reacciones Químicas

Photodegradation

Ciprofloxacin undergoes decarboxylation under UV light, forming a monodesfluoroquinolone derivative .

Hydrolysis

-

Acidic Conditions : Hydrolysis of the piperazine ring at pH < 4, leading to loss of antibacterial activity .

-

Alkaline Conditions : Ester hydrolysis of the carboxylic acid group at pH > 8 .

| Degradation Pathway | Conditions | Major Byproduct | Impact on Efficacy |

|---|---|---|---|

| Photolysis | UV light | Monodesfluoroquinolone | Significant loss |

| Acidic hydrolysis | pH < 4 | Piperazine ring-opened product | Complete loss |

Metabolic Reactions

Ciprofloxacin is metabolized primarily via CYP1A2 into four major metabolites :

| Metabolite | Enzyme Involvement | Bioactivity (vs Parent) |

|---|---|---|

| Oxociprofloxacin | CYP1A2 | 10–20% activity |

| Sulociprofloxacin | CYP1A2 | 5–10% activity |

| Desethylene-ciprofloxacin | Non-enzymatic | Inactive |

| Formylciprofloxacin | Non-enzymatic | Inactive |

pH-Dependent Stability

-

Instability : Rapid degradation occurs at pH > 8 due to hydroxide ion attack on the quinolone core .

Solvent Interactions

-

Co-solvents : Propylene carbonate and N,N-dimethylacetamide enhance solubility during synthesis .

-

Incompatibilities : Precipitates form with divalent cations (e.g., Mg²⁺, Ca²⁺) due to chelation .

Precipitation with Ammonium Metavanadate

Ciprofloxacin forms a yellow ion-pair complex with ammonium metavanadate (AMV), enabling fluorimetric quantification (linear range: 0–50 mmol/L) .

Key Findings and Advancements

-

Flow Synthesis : Reduces synthesis time from >24 hours to 9 minutes .

-

Environmental Impact : Traditional methods using isoamyl alcohol are being replaced by greener solvents like propyl carbinol .

-

Metabolic Profile : Low CYP1A2 activity minimizes drug-drug interactions compared to other fluoroquinolones .

For extended experimental protocols, refer to primary sources .

Aplicaciones Científicas De Investigación

Clinical Applications

Ciprofloxacin is indicated for numerous infections, including but not limited to:

- Urinary Tract Infections (UTIs) : Effective against uncomplicated and complicated UTIs caused by susceptible bacteria.

- Respiratory Infections : Treats pneumonia, bronchitis, and sinusitis when other antibiotics are ineffective.

- Gastrointestinal Infections : Used for infectious diarrhea and typhoid fever.

- Skin and Soft Tissue Infections : Effective against various skin infections, including those caused by resistant strains.

- Bone and Joint Infections : Utilized in treating osteomyelitis.

- Sexually Transmitted Infections : Prescribed for gonorrhea and chancroid.

- Anthrax and Plague : Used as a prophylactic treatment following exposure to anthrax spores or in cases of plague .

Formulations and Administration Routes

Ciprofloxacin is available in several formulations, including:

| Formulation Type | Dosage Forms | Administration Route |

|---|---|---|

| Oral Tablets | 250 mg, 500 mg, 750 mg | Oral |

| Extended-Release Tablets | 500 mg, 1000 mg | Oral |

| Oral Suspension | 250 mg/5 mL | Oral |

| Injectable | 200 mg/100 mL | Intravenous |

| Ophthalmic Solution | 0.3% solution | Topical (eye) |

| Otic Solution | 0.3% solution | Topical (ear) |

Case Studies

- Treatment of Complicated UTIs : A clinical study evaluated the efficacy of ciprofloxacin in patients with complicated urinary tract infections caused by multidrug-resistant organisms. The results indicated a significant reduction in infection symptoms within 48 hours of initiating treatment .

- Use in Anthrax Prophylaxis : Following a bioterrorism incident involving anthrax spores, ciprofloxacin was administered as post-exposure prophylaxis. The study found that patients who received ciprofloxacin had a lower incidence of developing anthrax compared to those who did not receive prophylactic treatment .

- Management of Chronic Bacterial Prostatitis : A randomized controlled trial assessed the effectiveness of ciprofloxacin in treating chronic bacterial prostatitis. Patients receiving ciprofloxacin showed marked improvement in symptoms compared to the placebo group .

Safety and Side Effects

While ciprofloxacin is generally effective, it is associated with potential side effects such as:

Mecanismo De Acción

El ciploxacino clorhidrato hidratado ejerce sus efectos antibacterianos inhibiendo la síntesis de ADN bacteriano. Se dirige específicamente a las enzimas ADN girasa y topoisomerasa IV, que son esenciales para la replicación del ADN bacteriano y la división celular . Al unirse a estas enzimas, el compuesto impide el desenrollamiento y la superenrollamiento del ADN, lo que lleva a la muerte de las células bacterianas .

Compuestos similares:

- Norfloxacino

- Ofloxacino

- Levofloxacino

- Moxifloxacino

Comparación: El ciploxacino clorhidrato hidratado es único debido a su alta solubilidad y estabilidad en la forma hidratada. En comparación con la norfloxacina y la ofloxacina, la ciprofloxacina tiene un espectro de actividad más amplio y una mayor potencia . El levofloxacino y el moxifloxacino, aunque similares en estructura, tienen perfiles farmacocinéticos diferentes y se utilizan para tipos específicos de infecciones .

Comparación Con Compuestos Similares

- Norfloxacin

- Ofloxacin

- Levofloxacin

- Moxifloxacin

Comparison: Ciprofloxacin hydrochloride hydrate is unique due to its high solubility and stability in the hydrate form. Compared to norfloxacin and ofloxacin, ciprofloxacin has a broader spectrum of activity and higher potency . Levofloxacin and moxifloxacin, while similar in structure, have different pharmacokinetic profiles and are used for specific types of infections .

Actividad Biológica

Ciprofloxacin hydrochloride, a fluoroquinolone antibiotic, is widely used for treating various bacterial infections. Its biological activity is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, effectiveness against different pathogens, and recent advancements in its formulation.

Ciprofloxacin exerts its antibacterial effects by targeting two essential enzymes:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication and transcription.

- Topoisomerase IV : It separates interlinked DNA strands during cell division.

By inhibiting these enzymes, ciprofloxacin disrupts bacterial DNA synthesis, leading to cell death. The drug is particularly effective against both Gram-negative and Gram-positive bacteria.

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin is characterized by:

- Absorption : Ciprofloxacin is rapidly absorbed after oral administration, with peak plasma concentrations (C_max) occurring within 1-2 hours. The bioavailability can be significantly affected by the presence of metal ions (e.g., aluminum hydroxide, calcium carbonate), which can reduce absorption by up to 85% when co-administered .

- Distribution : The volume of distribution (V_d) is approximately 2-3 L/kg, indicating extensive tissue penetration.

- Metabolism : Ciprofloxacin undergoes minimal hepatic metabolism; about 50% is excreted unchanged in urine.

- Half-life : The elimination half-life ranges from 4 to 5 hours in healthy individuals .

Efficacy Against Pathogens

Ciprofloxacin demonstrates broad-spectrum activity against various pathogens. Its effectiveness varies depending on the dose and specific bacterial strain:

Recent studies indicate that ciprofloxacin's efficacy can be enhanced through novel formulations, such as derivatives conjugated with menthol and thymol, which showed improved lipophilicity and antibacterial activity against resistant strains .

Case Studies and Research Findings

-

In Silico Modeling :

A study utilized in silico models to simulate the absorption profile of ciprofloxacin in the presence of metallic compounds. Results indicated that solubility and permeability are critical factors influencing bioavailability, with significant reductions observed when ciprofloxacin was co-administered with antacids . -

Comparative Studies :

In a comparative study of ciprofloxacin and levofloxacin against Streptococcus pneumoniae, ciprofloxacin showed reduced efficacy with only a 3-log reduction in bacterial counts compared to levofloxacin's more robust performance across multiple strains . -

Clinical Efficacy :

A clinical trial evaluated ciprofloxacin combined with metronidazole in patients undergoing treatment for acute leukemia. The study reported a clinical success rate of 98.9%, demonstrating its effectiveness in preventing infections during immunosuppressive therapy .

Propiedades

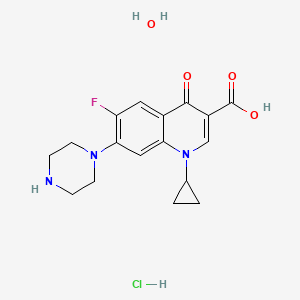

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.